molecular formula C20H22N4OS B11665288 3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665288
M. Wt: 366.5 g/mol
InChI Key: HHYRMVRRRMXLPV-KGENOOAVSA-N
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Description

3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiophene group, and a hydrazide moiety

Preparation Methods

The synthesis of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the thiophene group: This step involves the reaction of the pyrazole intermediate with a thiophene-containing aldehyde under acidic or basic conditions.

    Formation of the hydrazide moiety: This is typically done by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

    3-[4-(2-methylpropyl)phenyl]propanoic acid: This compound shares a similar phenyl group but lacks the pyrazole and thiophene moieties.

    2-[3-(2-methylpropyl)phenyl]propanoic acid: Another similar compound with a different arrangement of functional groups.

The uniqueness of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of the pyrazole ring, thiophene group, and hydrazide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H22N4OS/c1-13(2)11-15-6-8-16(9-7-15)17-12-18(23-22-17)20(25)24-21-14(3)19-5-4-10-26-19/h4-10,12-13H,11H2,1-3H3,(H,22,23)(H,24,25)/b21-14+

InChI Key

HHYRMVRRRMXLPV-KGENOOAVSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3

Origin of Product

United States

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